Cas no 56107-02-9 ((4-Chloro-3-nitrophenyl)phenyl-methanone)

(4-Chloro-3-nitrophenyl)phenyl-methanone is a substituted benzophenone derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a chloro and nitro substituent on the phenyl ring, enhancing its reactivity in electrophilic and nucleophilic transformations. The compound exhibits high purity and stability, making it suitable for use in controlled reactions, such as coupling or reduction processes. Its well-defined molecular structure allows for precise functionalization, enabling the synthesis of complex aromatic systems. The presence of both electron-withdrawing groups (nitro and chloro) influences its electronic properties, facilitating its use in the development of specialized agrochemicals or bioactive compounds. Proper handling is advised due to its potential reactivity.
(4-Chloro-3-nitrophenyl)phenyl-methanone structure
56107-02-9 structure
Product Name:(4-Chloro-3-nitrophenyl)phenyl-methanone
CAS No:56107-02-9
MF:C13H8ClNO3
MW:261.660522460938
MDL:MFCD00007081
CID:56894
PubChem ID:41743
Update Time:2025-06-13

(4-Chloro-3-nitrophenyl)phenyl-methanone Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-nitrobenzophenone
    • (4-Chloro-3-nitrophenyl)phenylmethanone
    • Methanone, (4-chloro-3-nitrophenyl)phenyl-
    • BENZOPHENONE, 4-CHLORO-3-NITRO-
    • (4-Chloro-3-nitrophenyl)(phenyl)methanone
    • 3-nitro-4-chlorobenzophenone
    • YBDBYPQFIMSFJW-UHFFFAOYSA-N
    • (4-chloro-3-nitrophenyl)-phenylmethanone
    • (4-Chloro-3-nitro-phenyl)-phenyl-methanone
    • 4-chloro-3-nitrophenyl phenyl ketone
    • NSC102519
    • PubChem7471
    • 3Nitro-4-chloro-benzophenone
    • A830916
    • SCHEMBL333018
    • UNII-9ZX6URA78L
    • 3-nitro-4-chloro-benzophenone
    • F16662
    • NS00033457
    • 9ZX6URA78L
    • (4-Chloro-3-nitrophenyl)phenyl-methanone
    • 3-NITRO-4-CHLORO DIPHENYL KETONE
    • AKOS000120543
    • C13H8ClNO3
    • 4-07-00-01383 (Beilstein Handbook Reference)
    • (4-Chloro-3-nitrophenyl)(phenyl)methanone #
    • CS-W012492
    • EINECS 259-995-7
    • DTXSID70204654
    • CHEMBL53270
    • FT-0618086
    • BRN 2587417
    • MFCD00007081
    • NSC 102519
    • BDBM50101957
    • W-105529
    • AC-20390
    • 56107-02-9
    • NSC-102519
    • Methanone, (4-chloro-3-nitrophenyl)(phenyl)
    • SY008150
    • 4-chloro-3-nitro-benzophenone
    • EN300-20974
    • C2906
    • DB-052848
    • DTXCID00127145
    • STL367817
    • MDL: MFCD00007081
    • Inchi: 1S/C13H8ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
    • InChI Key: YBDBYPQFIMSFJW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(C1C=CC=CC=1)=O
    • BRN: 2587417

Computed Properties

  • Exact Mass: 261.01900
  • Monoisotopic Mass: 261.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 62.9
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: powder
  • Density: 1.3227 (rough estimate)
  • Melting Point: 104.0 to 108.0 deg-C
  • Boiling Point: 235°C/13mmHg(lit.)
  • Flash Point: 233-235°C/12mm
  • Refractive Index: 1.5200 (estimate)
  • PSA: 62.89000
  • LogP: 4.00240
  • λmax: 260(lit.)
  • Solubility: Not determined

(4-Chloro-3-nitrophenyl)phenyl-methanone Security Information

(4-Chloro-3-nitrophenyl)phenyl-methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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(4-Chloro-3-nitrophenyl)phenyl-methanone Production Method

(4-Chloro-3-nitrophenyl)phenyl-methanone Suppliers

Amadis Chemical Company Limited
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(CAS:56107-02-9)(4-Chloro-3-nitrophenyl)phenyl-methanone
Order Number:A830916
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:19
Price ($):226.0
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Additional information on (4-Chloro-3-nitrophenyl)phenyl-methanone

Introduction to (4-Chloro-3-nitrophenyl)phenyl-methanone (CAS No. 56107-02-9)

(4-Chloro-3-nitrophenyl)phenyl-methanone, identified by its CAS number 56107-02-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This review aims to provide a comprehensive overview of its chemical properties, synthesis methods, and emerging applications, particularly in the context of modern medicinal chemistry.

The molecular structure of (4-Chloro-3-nitrophenyl)phenyl-methanone consists of a benzophenone core substituted with a 4-chloro-3-nitrophenyl group. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of both chloro and nitro substituents enhances its reactivity, enabling diverse functionalization strategies that are crucial for drug development.

In recent years, there has been growing interest in exploring the potential of (4-Chloro-3-nitrophenyl)phenyl-methanone as a building block in the design of novel therapeutic agents. Its structural features are particularly relevant in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, studies have demonstrated its utility in creating potent inhibitors of kinases and other enzymes involved in cancer metabolism. The nitro group, in particular, serves as a versatile handle for further chemical modifications, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds.

The synthesis of (4-Chloro-3-nitrophenyl)phenyl-methanone typically involves multi-step organic transformations, starting from readily available aromatic precursors. One common approach involves the Friedel-Crafts acylation of 4-chloronitrobenzene with benzophenone under acidic conditions. Alternatively, nucleophilic aromatic substitution reactions can be employed to introduce the chloro and nitro groups at specific positions on the benzene ring. These synthetic routes highlight the compound's accessibility and flexibility, which are essential for large-scale production and further derivatization.

Recent advancements in computational chemistry have also contributed to optimizing the synthesis of (4-Chloro-3-nitrophenyl)phenyl-methanone. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions with high accuracy. This has led to more efficient synthetic protocols and reduced environmental impact by minimizing waste generation. Additionally, green chemistry principles have been integrated into these processes, emphasizing the use of sustainable solvents and catalysts.

The pharmacological significance of (4-Chloro-3-nitrophenyl)phenyl-methanone extends beyond its role as an intermediate. Several derivatives have shown promising biological activity in preclinical studies. For example, modifications at the benzophenone core have yielded compounds with anti-inflammatory and antimicrobial properties. The nitro group can be reduced to an amine, expanding the range of possible functionalizations and leading to new pharmacophores with enhanced bioavailability.

In conclusion, (4-Chloro-3-nitrophenyl)phenyl-methanone (CAS No. 56107-02-9) represents a versatile and valuable compound in pharmaceutical research. Its unique structural features facilitate diverse synthetic strategies, making it a key intermediate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.

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(CAS:56107-02-9)(4-Chloro-3-nitrophenyl)phenyl-methanone
A830916
Purity:99%
Quantity:500g
Price ($):226.0
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